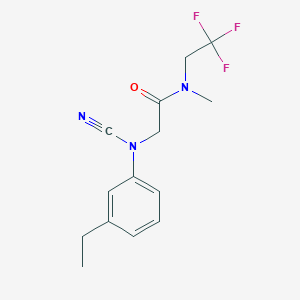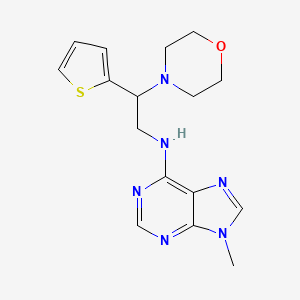
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine, also known as MRS 1754, is a potent and selective antagonist of the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 exerts its pharmacological effects by selectively blocking the adenosine A2B receptor, which is known to play a key role in regulating cellular signaling pathways. By inhibiting this receptor, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can modulate various downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to have a range of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and inhibiting the proliferation of cancer cells. Additionally, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to improve cardiac function and reduce the risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 in lab experiments is its high selectivity and potency for the adenosine A2B receptor, which allows for precise modulation of this target. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754, including:
1. Investigating its role in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
2. Examining its potential as a therapeutic agent for cardiovascular disorders, such as heart failure and hypertension.
3. Exploring its potential as a combination therapy with other drugs for the treatment of cancer.
4. Developing more potent and selective analogs of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 for improved therapeutic efficacy.
In conclusion, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 is a promising compound with a range of potential therapeutic applications. Its high selectivity and potency for the adenosine A2B receptor make it a valuable tool for investigating the role of this target in various physiological and pathological processes. Further research is needed to fully understand the potential of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 and its analogs for clinical use.
Synthesemethoden
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can be synthesized using a multi-step process involving the reaction of 9-methylguanine with 2-bromoethylmorpholine and 2-thiophenylboronic acid. The resulting intermediate is then subjected to a series of purification and isolation steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been widely used in scientific research to investigate the role of adenosine A2B receptor in various physiological and pathological processes. Studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Eigenschaften
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHBALVINLRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



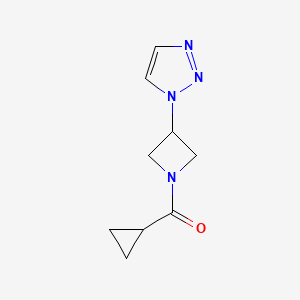
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)
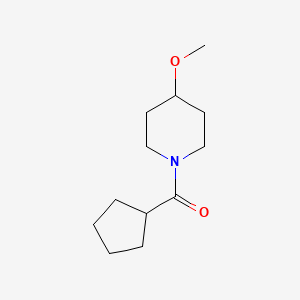
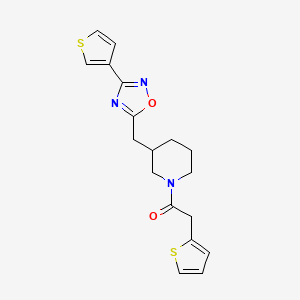
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

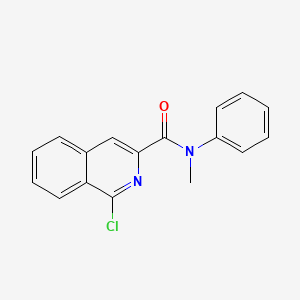
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
